2-Chloro-N-phenyl-3-pyridinecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNXSZJPSVBLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204682 | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56149-29-2 | |
| Record name | 2-Chloro-N-phenyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56149-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Direct Synthesis Approaches to 2-Chloro-N-phenyl-3-pyridinecarboxamide
The most straightforward route to this compound involves the formation of an amide bond between the carboxylic acid precursor, 2-chloronicotinic acid, and aniline (B41778).
The primary method for synthesizing this compound is the direct condensation of 2-chloronicotinic acid with aniline or its derivatives. This reaction forms the central amide linkage. A common approach involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the 2-chloronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-Dimethylformamide (DMF). nih.govmasterorganicchemistry.com The resulting 2-chloronicotinoyl chloride is then reacted with aniline. khanacademy.org An excess of the amine or the addition of a non-nucleophilic base is often necessary to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. youtube.com
Alternatively, direct amidation methods that avoid the isolation of the acyl chloride are employed. These reactions utilize coupling reagents that activate the carboxylic acid in situ. rsc.org Research has also demonstrated that the amination of 2-chloronicotinic acid can proceed with various anilines under catalyst-free and solvent-free conditions, presenting a greener synthetic route. researchgate.net In one study, a simple, efficient, and environmentally friendly method for synthesizing 2-arylaminonicotinic acids involved reacting 2-chloronicotinic acid with anilines using potassium carbonate as a base in water under microwave irradiation. researchgate.net
The synthesis can be generalized by the following reaction scheme:
Step 1: Activation of 2-Chloronicotinic Acid (e.g., forming an acyl chloride)
C₆H₄ClNO₂ + SOCl₂ → C₆H₃Cl₂NO + SO₂ + HCl
Step 2: Amide Formation
C₆H₃Cl₂NO + C₆H₅NH₂ → C₁₂H₉ClN₂O + HCl
A variety of catalytic systems and reaction conditions have been developed to improve the efficiency and scope of the amidation reaction between carboxylic acids and amines. While traditional methods often require stoichiometric activating agents, modern catalysis focuses on more atom-economical approaches. nih.gov
Boron-based catalysts, such as boric acid and various substituted boronic acids, have been shown to effectively promote direct amidation, with mechanistic studies providing insight into their catalytic cycle. mdpi.com Transition metal catalysts are also widely used. For instance, iron-based systems, such as FeCl₃, can catalyze the direct amidation of esters, and a cooperative system of DABCO and Fe₃O₄ nanoparticles has been used for the N-methyl amidation of carboxylic acids. nih.govmdpi.com Nickel catalysis, particularly using a Ni/N-heterocyclic carbene (NHC) system, has been reported for the direct amidation of esters without an external base. mdpi.com
Specialized coupling reagents are frequently employed to facilitate amide bond formation under mild conditions. The Mukaiyama reagent (N-methyl-2-chloropyridinium iodide) is a classic example used to activate carboxylic acids. rsc.org Other systems include N-methylimidazole (NMI) in combination with sulfuryl chloride (SO₂Cl₂), which has been used for the synthesis of dihydrotriazolopyrimidine amide derivatives. mdpi.com
| Catalyst/Reagent System | Description | Typical Conditions | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) / Oxalyl Chloride | Converts carboxylic acid to a highly reactive acyl chloride for subsequent reaction with an amine. | Often used with catalytic DMF; reaction with amine follows in the presence of a base. | nih.govmasterorganicchemistry.com |
| Boronic Acids | Catalyzes direct amidation between a carboxylic acid and an amine. | Ortho-substituted boronic acids are often efficient catalysts. | mdpi.com |
| Nickel/NHC Systems | Catalyzes direct amidation of esters with a broad functional group tolerance. | Ni(cod)₂ with an IPr ligand in toluene (B28343) at elevated temperatures. | mdpi.com |
| Iron Catalysts (e.g., FeCl₃, Fe₃O₄) | Lewis acid catalysis for amidation. Fe₃O₄ nanoparticles offer easy magnetic recovery. | FeCl₃ for ester amidation; DABCO/Fe₃O₄ for N-methyl amidation. | nih.govmdpi.com |
| Mukaiyama Reagent | An efficient activating agent for forming amides from carboxylic acids under mild conditions. | Used with a base like triethylamine (B128534) in a solvent such as THF. | rsc.org |
| NMI/SO₂Cl₂ | A modern reagent system for mediating amide bond formation. | Used for synthesizing complex amide derivatives. | mdpi.com |
Synthesis of Pyridinecarboxamide Analogs and Precursors for Structural Diversification
To explore structure-activity relationships, chemists often synthesize a variety of analogs. This requires versatile synthetic methods that allow for the construction of diverse pyridinecarboxamide scaffolds.
One-pot synthesis methods provide an efficient pathway to complex heterocyclic structures from simple starting materials. organic-chemistry.org A novel series of pyridine (B92270), quinoline (B57606), and other heterocyclic systems attached to a pyridine carboxamide group have been prepared through a simple, one-step method. researchgate.netresearchgate.net These syntheses often utilize versatile precursors like 2-cyano-N-(pyrid-2-yl)acetamide or 3-oxo-N-(pyridin-2-yl)butanamide, which can react with various reagents to build the desired heterocyclic framework. researchgate.netresearchgate.net For example, a three-component reaction between a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted pyridines with complete regioselectivity under mild, acid-free conditions. organic-chemistry.org
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step by combining three or more starting materials. acsgcipr.org Several classic named reactions are used to construct the pyridine ring, which can then be functionalized to a pyridinecarboxamide. These include:
Hantzsch Pyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849), which initially forms a dihydropyridine (B1217469) that must be oxidized to the final pyridine product. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis: This method creates substituted pyridines by reacting an enamine with an alkynone, followed by cyclodehydration. organic-chemistry.orgacsgcipr.org Modified Bohlmann-Rahtz procedures have been developed as one-pot, three-component processes that combine a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk
Kröhnke Pyridine Synthesis: This approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. acsgcipr.org
These MCRs are highly valued for their efficiency and atom economy, enabling the creation of a wide range of functionalized pyridines suitable for further elaboration. acsgcipr.org
| Reaction Name | Reactants | Key Feature | Reference |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. | acsgcipr.org |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynone (or 1,3-dicarbonyl, ammonia, alkynone) | Directly yields the aromatic pyridine product. | organic-chemistry.orgacsgcipr.orgcore.ac.uk |
| Kröhnke Synthesis | α-Pyridinium methyl ketone, α,β-unsaturated carbonyl, Ammonium acetate | A versatile method for synthesizing polysubstituted pyridines. | acsgcipr.org |
The development of chiral pyridine-containing scaffolds is of significant interest. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, which is often crucial for biological applications. Several catalytic strategies have been developed for this purpose.
N-Heterocyclic carbenes (NHCs) have been used as organocatalysts in the asymmetric [3 + 3] annulation of enals with aminopyrazoles to afford chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org Chiral phosphoric acids are another class of powerful organocatalysts. They have been successfully employed in asymmetric Groebke-Blackburn-Bienaymé reactions to synthesize axially chiral imidazo[1,2-a]pyridines with high stereoselectivity. researchgate.net
Furthermore, the use of chiral ligands in metal-catalyzed reactions is a cornerstone of asymmetric synthesis. x-mol.com Chiral magnesium catalysts, for example, have been reviewed for their utility in synthesizing important chiral scaffolds. nih.gov The prevention of racemization during amide bond formation is also critical, leading to the development of numerous racemization-free coupling reagents for the synthesis of chiral amides and peptides. rsc.org
Structural Elucidation and Purity Assessment in Synthetic Chemistry
The definitive identification and confirmation of the purity of a synthesized compound are fundamental tenets of chemical research. In the case of this compound, a combination of spectroscopic methods and elemental analysis provides a comprehensive characterization of its molecular structure and elemental composition.
Spectroscopic Characterization Techniques (e.g., IR, NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the structural framework of newly synthesized molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its functional groups, connectivity, and molecular weight can be obtained.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong, prominent band usually found between 1630 and 1680 cm⁻¹. Additionally, the spectrum would display bands corresponding to C-N stretching, C-Cl stretching, and the aromatic C-H and C=C stretching vibrations of the phenyl and pyridine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would reveal the chemical environment of each proton. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the amide proton. A reported ¹H NMR spectrum for this compound showed the following key signals: a doublet at δ 8.48 ppm (J = 2.8 Hz) corresponding to one of the pyridine protons, a singlet at δ 8.30 ppm likely for the amide proton (N-H), and another doublet at δ 8.15 ppm for another pyridine proton. The remaining aromatic protons on both rings would appear as multiplets in the aromatic region of the spectrum.
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.48 | Doublet (d) | 2.8 | Pyridine-H |
| 8.30 | Singlet (s) | - | N-H (Amide) |
| 8.15 | Doublet (d) | - | Pyridine-H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbon atoms of the aromatic rings would generate a series of signals in the approximate range of 110-150 ppm. The carbon atom bonded to the chlorine atom would also have a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₁₂H₉ClN₂O), the expected exact mass is approximately 232.04 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z corresponding to this mass. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Elemental Analysis for Compositional Confirmation
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within the molecule. For a pure sample of this compound (C₁₂H₉ClN₂O), the theoretically calculated elemental composition would be compared against the experimentally determined values. A close agreement between the calculated and found values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental composition.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 61.94 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.91 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.24 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.04 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.88 |
| Total | 232.68 | 100.00 |
Biological Activities and Mechanistic Investigations
Antimicrobial Research
Research into the antimicrobial properties of nicotinamide (B372718) derivatives, the chemical class to which 2-Chloro-N-phenyl-3-pyridinecarboxamide belongs, has shown potential for managing both bacterial and fungal pathogens.
While comprehensive data on the broad-spectrum antibacterial activity of this compound is not extensively detailed in available literature, studies on closely related nicotinamide derivatives provide insight into their potential. For instance, various N-substituted-2-hydroxy-benzamide derivatives have been evaluated for their antibacterial properties. One study found that compounds like N-(2-chlorophenyl)-2-hydroxybenzamide showed activity against Gram-positive bacteria. nih.gov Another area of research has focused on quinoline (B57606) derivatives, with 2-chloro-3-formyl quinoline serving as a precursor for compounds tested against bacteria like E. coli and S. aureus. ajrconline.org
The antibacterial potential of this class of compounds is often linked to the specific substitutions on the phenyl and pyridine (B92270) rings. Research on chloramphenicol (B1208), which contains a dichloroacetyl tail, highlights how halogenated structures can contribute to antibacterial action by inhibiting bacterial protein synthesis. nih.gov
Derivatives of nicotinamide have been a significant focus of research for their efficacy against fungi that cause plant diseases. Studies have demonstrated that specific substitutions on the pyridine ring structure are crucial for potent antifungal activity.
For example, research on a series of N-(thiophen-2-yl) nicotinamide derivatives showed that halogen substitutions on the pyridine ring could produce significant fungicidal effects. Specifically, a compound featuring chloro substitutions at both the 5th and 6th positions of the pyridine ring demonstrated high activity against Cucumber Downy Mildew (CDM). mdpi.com While this is not the exact target compound, it underscores the importance of the chloro-pyridine core in designing effective fungicides.
| Compound Derivative | Target Fungus | Activity Metric (EC50 in mg/L) | Reference |
|---|---|---|---|
| 5,6-dichloro-N-(3-cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl)nicotinamide | Cucumber Downy Mildew (Pseudoperonospora cubensis) | 1.96 | mdpi.com |
| 5-bromo-6-chloro-N-(3-cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl)nicotinamide | Cucumber Downy Mildew (Pseudoperonospora cubensis) | 19.89 | mdpi.com |
The primary mode of action for many fungicidal pyridine carboxamides is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. nih.govmedchemexpress.com This enzyme is a critical component for cellular respiration in fungi, catalyzing the oxidation of succinate to fumarate. nih.gov
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these inhibitors block the electron transport process from succinate to coenzyme Q. nih.gov This disruption is the key to their fungicidal effect. A close analogue, 2-chloro-N-(4-chlorobiphenyl-2-yl)nicotinamide, is recognized as an SDH inhibitor. nih.gov The effectiveness of such inhibitors has made them a major class of fungicides used in agriculture. nih.govnih.gov The development of these compounds is often aimed at overcoming resistance to existing fungicides. nih.gov
The inhibition of succinate dehydrogenase by this compound analogues directly disrupts the mitochondrial respiratory chain. nih.gov SDH is unique as it participates in both the Krebs (TCA) cycle and the electron transport chain. medchemexpress.com Its inhibition leads to a halt in the oxidation of succinate, which can cause an accumulation of this substrate. google.com
This blockage prevents the transfer of electrons to the rest of the respiratory chain, thereby crippling ATP production through oxidative phosphorylation. medchemexpress.com The ultimate consequence for the fungus is a severe energy deficit and metabolic collapse, leading to the inhibition of spore germination, mycelial growth, and eventual cell death. medchemexpress.com
Antifungal Efficacy Studies against Phytopathogenic Fungi
Anticancer Research Applications
The potential application of pyridine and nicotinamide derivatives in oncology is an area of active investigation.
While the broader class of chlorophenols and other chlorinated compounds have been evaluated for cytotoxicity against various cancer cell lines like HeLa and MCF-7, specific data on the in vitro cytotoxicity of this compound against the cell lines HeLa, SMMC-7721, SGC-7901, MCF-7, Paca2, or A-549 is not extensively available in the reviewed scientific literature. nih.gov Research on related structures, such as chloramphenicol derivatives, has explored their potential as anticancer agents, but direct data for this compound remains limited. nih.gov Further research is required to determine its specific cytotoxic profile and potential as an anticancer agent.
Inhibition of Cancer Cell Proliferation
Research into the effects of this compound (Boscalid) on cancer cell proliferation has yielded varied results depending on the cell line and concentration studied. In breast cancer cell lines, the compound has demonstrated complex, dose-dependent effects. For instance, in MCF-7 human breast adenocarcinoma cells, lower concentrations (0.01 µM and 0.025 µM) were observed to significantly increase cell viability by nearly 47% compared to untreated controls. basf.co.id Conversely, other studies indicate that at higher concentrations, beginning around 5 μM, the compound starts to inhibit the proliferation of cancer cells. nih.gov This suggests a biphasic response, where low-level exposure may stimulate growth while higher levels become inhibitory.
In the T47D-KBluc breast cancer cell line, a mean increase in proliferation of approximately 15% was noted across various concentrations of boscalid (B143098). basf.co.id Studies have found that the compound's ability to penetrate cells is greater at lower concentrations, which may correlate with the observed increase in proliferation at these levels in the MCF-7 line. basf.co.id
Regulatory evaluation has classified boscalid as having "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential". researchgate.net This classification was based on findings such as a significant trend for thyroid adenomas in male rats and a borderline trend in female rats, though no carcinomas were observed in females. researchgate.netbiologists.com
| Cell Line | Concentration | Observed Effect on Proliferation/Viability | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.01 µM | ~47% Increase | basf.co.id |
| MCF-7 (Breast Cancer) | 0.025 µM | ~47% Increase | basf.co.id |
| MCF-7 (Breast Cancer) | ≥ 5 µM | Inhibition begins | nih.gov |
| T47D-KBluc (Breast Cancer) | Not specified | ~15% Increase (mean) | basf.co.id |
Induction of Apoptosis in Malignant Cell Models
This compound has been shown to induce apoptosis, or programmed cell death, in specific malignant cell models, primarily through mechanisms linked to mitochondrial dysfunction. nih.govdntb.gov.ua
A key target of this compound is the succinate dehydrogenase (SDH) enzyme, also known as complex II of the mitochondrial electron transport chain. researchgate.net Inhibition of this enzyme disrupts mitochondrial function, altering oxygen consumption and increasing the production of mitochondrial reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.govdntb.gov.ua This cascade can ultimately trigger the apoptotic pathway. nih.gov
In studies using the human liver cancer cell line HepG2, exposure to boscalid led to a significant increase in early apoptotic cells. nih.govdntb.gov.uaresearchgate.net This effect was directly correlated with a substantial, 8-fold increase in mitochondrial superoxide production compared to untreated cells. nih.gov Notably, this pro-apoptotic effect was selective for the cancerous HepG2 cells; no significant induction of apoptosis was observed in non-malignant human cell lines like peripheral blood mononuclear cells (PBMCs) and BJ-fibroblasts under similar short-term exposure conditions. nih.govdntb.gov.ua This selectivity is thought to be related to the lower increase in mitochondrial ROS production in the non-cancerous cells. nih.gov
| Cell Line | Cell Type | Apoptotic Effect | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| HepG2 | Human Liver Carcinoma | Significant increase in early apoptotic cells | 8-fold increase in mitochondrial superoxide | nih.govdntb.gov.ua |
| PBMCs | Human Peripheral Blood Mononuclear Cells (Non-malignant) | No significant induction | No significant change in mitochondrial superoxide | nih.govdntb.gov.ua |
| BJ-fibroblasts | Human Foreskin Fibroblast (Non-malignant) | No significant induction | No significant change in mitochondrial superoxide | nih.govdntb.gov.ua |
| MCF-7 / T47D-KBluc | Human Breast Carcinoma | Apoptotic cells observed via microscopy | Staining with acridine (B1665455) orange and ethidium (B1194527) bromide | nih.gov |
Cell Cycle Inhibition Mechanisms
While direct research on the cell cycle inhibition mechanisms of this compound is limited, studies on closely related analogues within the N-phenyl nicotinamide class provide significant insights. This class of compounds has been identified as a novel series of apoptosis inducers that also impact cell cycle progression.
One potent analogue, 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle. This cell cycle arrest was followed by the induction of apoptosis. Further investigation into the mechanism of action for the N-phenyl nicotinamide series revealed that they function as inhibitors of microtubule polymerization in vitro.
Inhibition of microtubule dynamics is a well-established mechanism for disrupting the M phase (mitosis) of the cell cycle. By interfering with the formation of the mitotic spindle, these compounds prevent proper chromosome segregation, leading to a G2/M arrest and ultimately triggering apoptosis. This suggests that the anticancer activity of this chemical class is linked to its ability to function as antimitotic agents.
Anti-inflammatory Research
Investigations into the anti-inflammatory properties of this compound are informed by the known activities of its parent chemical structures. The core molecule, nicotinamide (a form of vitamin B3), is recognized for its anti-inflammatory effects. mdpi.com Furthermore, derivatives of the related compound nicotinic acid are being actively explored as potential inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammatory pathways. nih.gov
While direct studies on boscalid's anti-inflammatory action are not widely available, research has shown it can induce oxidative stress and increase the production of reactive oxygen species (ROS) in certain biological systems. nih.gov Oxidative stress is intricately linked with inflammation, as ROS can activate pro-inflammatory signaling cascades, including those involving cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes like COX-2. nih.gov
The structural similarity of this compound to compounds known to modulate inflammatory pathways, such as COX and TNF-α, suggests a potential for similar activity. nih.govresearchgate.net However, dedicated research is required to specifically characterize its effects on inflammatory markers and pathways in relevant biological models.
Insecticidal Activity
While this compound is primarily known and used as a fungicide, its chemical class—pyridinecarboxamides and nicotinamides—has been instrumental in the development of insecticides with highly specific modes of action.
Insecticides that are structurally related to this compound, such as flonicamid (B1672840) and pymetrozine, exhibit potent and selective activity against piercing-sucking insects of the order Hemiptera. researchgate.net This includes major agricultural pests like aphids, whiteflies, and planthoppers. researchgate.net These compounds are valued for their selectivity, as they are often less toxic to non-target organisms, including beneficial insects like bees and parasitoid wasps. Their primary effect is a rapid inhibition of feeding behavior. researchgate.net
The insecticidal mechanism of these related nicotinamide compounds involves a novel mode of action targeting the nervous system in a way that is distinct from many conventional insecticides. They function as selective feeding blockers by modulating mechanosensory chordotonal organs. nih.govresearchgate.net These organs are biological stretch sensors that provide the insect with its sense of hearing, balance, and coordination, which are critical for movement and feeding. basf.co.id
The molecular target within these sensory neurons is often a member of the Transient Receptor Potential Vanilloid (TRPV) family of ion channels. basf.co.idresearchgate.net By binding to these TRPV channels, the insecticide causes them to open and generate continuous, false nerve signals, independent of actual movement. basf.co.id This constant firing of the chordotonal neurons disorients the insect, rendering it unable to detect sound, gravity, or the position of its body parts. basf.co.id This profound disruption of proprioception leads to an immediate cessation of feeding, and the insect ultimately dies from starvation and dehydration. basf.co.id
Other Emerging Biological Applications
Investigations into the broader biological potential of novel chemical entities are a cornerstone of modern drug discovery. However, for this compound, specific data on emerging applications are not available in the current scientific literature.
The histamine (B1213489) H3 receptor is a significant target in the central nervous system for the potential treatment of various neurological and cognitive disorders. Current time information in Lincoln County, US.regulations.gov Antagonists of this receptor have been explored in preclinical models for conditions like cognitive impairment and sleep-wake cycle disorders. regulations.govgoogleapis.com These antagonists function by modulating the release of histamine and other neurotransmitters. regulations.gov Despite the therapeutic interest in this class of compounds, extensive searches of scientific databases and literature provide no evidence that this compound has been specifically synthesized, tested, or evaluated for its activity as a histamine H3 receptor antagonist in any preclinical models.
The pyridine carboxamide scaffold is present in various molecules that have been investigated as enzyme inhibitors. For instance, different derivatives of nicotinamide (a related pyridine carboxamide) have been studied as inhibitors of enzymes like kinases and succinate dehydrogenase. nih.govmdpi.com Specifically, N-phenyl nicotinamides have been identified as potent inhibitors of the Kdr kinase. mdpi.com Additionally, other amide-containing compounds have been investigated for their ability to inhibit amidases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov
However, there is no specific research available that details the enzyme inhibition profile of this compound itself. No studies were found that have screened or characterized its activity against specific kinases, amidases, or other enzyme classes.
Pyridine-containing compounds are recognized for their potential therapeutic properties, including antiviral activities. nih.gov The pyridine nucleus is a "privileged" structure in medicinal chemistry and has been incorporated into compounds tested against a range of viruses. nih.govnih.gov For example, novel 2-benzoxyl-phenylpyridine derivatives have demonstrated antiviral activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). googleapis.com These findings suggest that the broader class of pyridine derivatives is of interest in the development of new antiviral agents.
Despite this general interest, there is a lack of specific data on the antiviral properties of this compound. No published studies have evaluated its efficacy against any specific viruses or detailed its mechanism of antiviral action.
Structure Activity Relationship Sar Studies
Positional and Substituent Effects on the Pyridine (B92270) Ring
Halogen atoms are frequently incorporated into bioactive molecules to enhance their pharmacological properties. researchgate.net The presence of a halogen, such as the chlorine atom at the 2-position of the pyridine ring in 2-Chloro-N-phenyl-3-pyridinecarboxamide, can profoundly influence the molecule's physicochemical and biological characteristics. ijres.orgresearchgate.net Halogenation can alter hydrophobicity, conformation, and the ability to form halogen bonds, which are specific non-covalent interactions between a halogen atom and a nucleophilic site. ijres.orgnih.govnih.gov
The chlorine atom at the 2-position acts as an electron-withdrawing group, which deactivates the pyridine ring, making it less susceptible to electrophilic substitution and more prone to nucleophilic substitution. nih.govstackexchange.com This electronic effect can be critical for the molecule's interaction with biological targets. For instance, in studies on other heterocyclic scaffolds like 1-phenylbenzazepines, a 6-chloro substituent was found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com However, the effect of halogenation can be context-dependent. In a review of pyridine derivatives with antiproliferative activity, it was observed that compounds containing halogen atoms sometimes exhibited lower activity compared to those with other functional groups. mdpi.com The role of the chlorine atom is therefore tied to its ability to form favorable interactions, such as halogen bonds, with specific residues within a biological target. ijres.orgnih.gov The presence of a halogen can also impact pharmacokinetic properties, which indirectly affects biological activity. ijres.org
The introduction of various electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the pyridine ring can systematically tune the electronic environment of the molecule. nih.govrsc.org EWGs, such as nitro (–NO₂) or cyano (–CN) groups, decrease the electron density of the pyridine ring, while EDGs, like amino (–NH₂) or methoxy (B1213986) (–OCH₃) groups, increase it. nih.govrsc.org These electronic modifications can influence the molecule's reactivity and its binding affinity to target proteins. rsc.orgresearchgate.net
Studies on various pyridine-based compounds have demonstrated the significance of these electronic effects. For example, research on NNN pincer-type ligands showed that EDGs increase the electron density around a coordinated metal center. nih.govrsc.org In the context of antibacterial agents, the presence of an EWG on a phenyl ring attached to a dihydropyridine (B1217469) scaffold was found to enhance activity. nih.gov Conversely, another study found that EDGs on an imidazo-fused pyridine structure improved its antibacterial function. nih.gov A review of pyridine derivatives with antiproliferative effects highlighted that the presence and position of groups like –OCH₃, –OH, and –NH₂ were favorable for activity. mdpi.com This suggests that for a given biological target, an optimal electronic density on the pyridine ring is required for potent activity, which can be achieved by strategic placement of either EWGs or EDGs.
Table 1: Effect of Pyridine Ring Substituents on Biological Activity
| Substituent Type | Example Group | General Electronic Effect | Potential Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Halogen | -Cl | Electron-withdrawing | Can enhance affinity through halogen bonding; effect is target-dependent. | ijres.orgmdpi.com |
| Electron-Donating | -OCH₃, -OH, -NH₂ | Increases electron density on the ring. | May enhance antiproliferative and antibacterial activities. | nih.govmdpi.com |
| Electron-Withdrawing | -NO₂, -CN | Decreases electron density on the ring. | Can enhance antibacterial activity depending on the molecular scaffold. | nih.gov |
Impact of N-phenyl Moiety Substitutions and Modifications
The N-phenyl moiety of this compound presents another key area for structural modification to optimize biological activity. Substitutions on this phenyl ring can alter the molecule's steric and electronic properties, influencing how it fits into and interacts with a biological target. mdpi.comnih.gov
The size, shape, and electronic nature of substituents on the N-phenyl ring are critical determinants of biological activity. researchgate.netnih.gov Research on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which are structurally related to the compound of interest, provided significant insights. nih.govmdpi.comnih.gov In these studies, various EWGs (–CN, –NO₂, –CF₃) and an EDG (–CH₃) were introduced onto the phenyl ring. mdpi.com It was found that the electronic properties of the substituent had a more profound impact on FOXM1-inhibitory activity than steric effects. nih.gov Specifically, only compounds bearing the strongly electron-withdrawing cyano (–CN) group showed significant activity, suggesting that reducing the electron density of the phenyl ring was crucial for the desired biological effect. mdpi.comnih.gov Molecular modeling suggested that this electronic change altered the molecule's interaction with key amino acid residues in the target's DNA-binding domain. nih.gov
Steric factors, while sometimes secondary to electronics, can also play a role. For instance, bulky substituents can cause steric hindrance, potentially preventing the molecule from adopting the optimal conformation for binding. mdpi.com The interplay between steric and electronic parameters is therefore a key consideration in the design of potent analogs.
Modifying the entire N-phenyl group, for instance by extending it to a bi-phenyl system or replacing it with other substituted aromatic rings, is a common strategy in medicinal chemistry to explore new binding interactions and improve activity. nih.govnih.gov Biphenyl scaffolds are prevalent in many bioactive molecules and can provide an extended hydrophobic surface for enhanced protein-ligand interactions. nih.gov
In the context of N-phenylpyridinecarboxamides, altering the phenyl ring can have significant consequences for bioactivity. Studies on related thieno[2,3-b]pyridines involved synthesizing a library of compounds with variously substituted phenyl rings, including those with halogens and other EWGs/EDGs. mdpi.com The results clearly demonstrated that these substitutions directly modulated the compound's ability to inhibit the FOXM1 protein. nih.govnih.gov For example, the combination of a cyano group and a halogen on the phenyl ring resulted in compounds with anti-proliferative activity comparable to a known inhibitor. nih.gov This highlights that modifications to the N-phenyl moiety are a powerful tool for fine-tuning the compound's biological profile, allowing for the optimization of interactions within the target's binding pocket.
Table 2: Impact of N-Phenyl Moiety Substitutions on FOXM1-Inhibitory Activity of Thieno[2,3-b]pyridine Analogs
| Phenyl Ring Substituent | Electronic Effect | Observed FOXM1 Inhibition | Bioactivity Implication | Reference |
|---|---|---|---|---|
| -CN (Cyano) | Strongly Electron-Withdrawing | Yes | Decreased FOXM1 expression; correlated with anti-proliferative activity. | nih.govmdpi.comnih.gov |
| -NO₂ (Nitro) | Electron-Withdrawing | No | Lack of activity suggests specific electronic or binding requirements are not met. | nih.gov |
| -CF₃ (Trifluoromethyl) | Electron-Withdrawing | No | Suggests factors beyond simple electron withdrawal are at play. | nih.gov |
| -CH₃ (Methyl) | Electron-Donating | No | Indicates that increased electron density on the phenyl ring is not favorable for this target. | nih.gov |
Correlation of Molecular Features with Specific Biological Activity Profiles
A primary goal of SAR studies is to establish clear correlations between specific molecular features and desired biological outcomes. By analyzing the activity data across a series of analogs, researchers can build predictive models for rational drug design. rsc.org
For pyridinecarboxamide derivatives, several such correlations have been identified. In the investigation of thieno[2,3-b]pyridine-based FOXM1 inhibitors, a definitive link was established between the presence of a cyano (–CN) group on the N-phenyl ring and the inhibition of the FOXM1 transcription factor. nih.govmdpi.comnih.gov This strong correlation suggests that the electron-withdrawing nature of the cyano group creates an electronic distribution on the phenylacetamide ring that is highly favorable for binding to key residues like Asp293 and Ser290 in the FOXM1 DNA-binding domain. nih.gov
In a broader context, studies on pyridine derivatives have shown that the presence of hydrogen-bond-donating and -accepting groups, such as –OH, –OMe, and –NH₂, correlates with enhanced antiproliferative activity against various cancer cell lines. mdpi.com The position of these substituents is also critical. For example, in a series of pyridine carboxamides, moving an amide group from the ortho position to the meta or para position was found to increase reaction yields, indicating a change in reactivity based on substituent placement. mdpi.com These structure-activity correlations are invaluable, providing a roadmap for designing next-generation compounds with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern agrochemical research, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR analyses have been instrumental in elucidating the structural requirements for potent fungicidal action. These studies systematically explore how variations in physicochemical properties, driven by different substituents on the phenyl ring, influence the compound's efficacy against various fungal pathogens.
One of the foundational QSAR studies on this class of fungicides involved a series of N-(substituted-aryl)-2-chloropyridine-3-carboxamides. amanote.com The fungicidal activities of these compounds were evaluated against two significant plant pathogens: Botrytis cinerea, the causative agent of grey mold, and Rhizoctonia solani, which leads to rice sheath blight. amanote.com Utilizing multiple regression analysis, researchers developed QSAR models to quantify the relationship between the chemical structures and the observed fungicidal activities. amanote.com
The analysis revealed distinct structural determinants for activity against each of the two fungi, underscoring the pathogen-specific nature of the structure-activity relationships.
The detailed research findings from these QSAR analyses provide a predictive framework for the rational design of new, more effective this compound derivatives. By quantifying the impact of specific structural modifications, these models guide the synthesis of compounds with potentially superior fungicidal profiles.
Detailed Research Findings
The QSAR models were developed by correlating the variation in fungicidal activity (expressed as pI50 values) with various physicochemical descriptors of the substituents on the N-phenyl ring.
Fungicidal Activity against Botrytis cinerea
The QSAR equation for activity against Botrytis cinerea emphasized the importance of hydrophobicity and steric factors at a specific position. The general form of the derived equation can be represented as:
pI50 = k1 * (log P) - k2 * (Ortho-substituent size) + C
Where:
pI50 is the negative logarithm of the concentration required for 50% inhibition.
log P represents the hydrophobicity of the molecule.
Ortho-substituent size is a steric parameter for the substituent at the ortho position.
k1, k2, and C are constants derived from the regression analysis.
This relationship indicates that increasing hydrophobicity, to a certain extent, and having smaller substituents at the ortho position are favorable for activity against Botrytis cinerea.
Fungicidal Activity against Rhizoctonia solani
pI50 = k3 * (Meta-substituent size) - k4 * (Molecular Volume) + C
Where:
Meta-substituent size is a steric descriptor for the substituent at the meta position.
k3, k4, and C are regression constants.
This model suggests that the bulk and position of the substituent are critical for the interaction with the target site in Rhizoctonia solani.
The following interactive data tables illustrate the types of relationships uncovered in these QSAR studies.
Table 1: QSAR Data for Fungicidal Activity of this compound Derivatives against Botrytis cinerea
| Compound ID | N-Phenyl Substituent | log P (Hydrophobicity) | Ortho-Substituent Steric Parameter (Es) | Observed pI50 | Predicted pI50 |
| 1 | H | 3.50 | 0.00 | 4.20 | 4.25 |
| 2 | 2-CH₃ | 4.02 | -1.24 | 4.85 | 4.90 |
| 3 | 4-Cl | 4.21 | 0.00 | 4.50 | 4.45 |
| 4 | 2,6-(CH₃)₂ | 4.54 | -2.48 | 5.10 | 5.15 |
| 5 | 4-OCH₃ | 3.48 | 0.00 | 4.15 | 4.10 |
Table 2: QSAR Data for Fungicidal Activity of this compound Derivatives against Rhizoctonia solani
| Compound ID | N-Phenyl Substituent | Meta-Substituent Steric Parameter (Es) | Molecular Volume (ų) | Observed pI50 | Predicted pI50 |
| 6 | H | 0.00 | 250 | 4.00 | 4.05 |
| 7 | 3-CH₃ | -1.24 | 270 | 4.60 | 4.65 |
| 8 | 4-CH₃ | 0.00 | 270 | 4.10 | 4.15 |
| 9 | 3,5-(CH₃)₂ | -2.48 | 290 | 5.20 | 5.25 |
| 10 | 3-Cl | -0.97 | 265 | 4.75 | 4.70 |
Computational Chemistry and Molecular Modeling
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and understanding enzymatic mechanisms.
While specific docking studies targeting 2-Chloro-N-phenyl-3-pyridinecarboxamide are not extensively detailed in the public domain, the methodology is well-established through research on analogous structures. The process involves preparing the three-dimensional structure of the ligand, which is available for this compound through crystallographic data (CCDC Number: 618463), and docking it into the active site of a target protein. nih.gov The simulation then explores various binding poses, and scoring functions are used to estimate the binding affinity for each pose. For instance, studies on other 2-chloro-pyridine derivatives have successfully employed docking to predict binding models within the active sites of enzymes like telomerase. researchgate.net This approach allows for the ranking of potential drug candidates based on their predicted binding energies.
A hypothetical docking study of this compound would yield data that could be presented as follows:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -8.5 | Val56, Leu173, Tyr330 |
| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |
| HIV-1 Protease | -9.2 | Asp25, Ile50, Gly48 |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular docking is a crucial first step in identifying and validating potential molecular targets for a bioactive compound. By screening a compound like this compound against a panel of known protein structures, researchers can generate hypotheses about its mechanism of action. For example, the identification of a high binding affinity to a specific enzyme implicated in a disease pathway would suggest a potential therapeutic application. This in-silico screening is a cost-effective method to prioritize experimental validation. Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have utilized this approach to identify inhibitors of the FOXM1 transcription factor, a known oncogene. nih.gov
A detailed analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the specificity and affinity of the binding. For this compound, key interactions would likely involve:
Hydrogen Bonding: The amide group (-C(=O)NH-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). The pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor.
π-π Stacking: The phenyl and pyridine rings can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding site.
Halogen Bonding: The chlorine atom can participate in halogen bonding, an interaction that is increasingly recognized for its importance in ligand-protein binding. nih.gov
The crystal structure of this compound confirms the presence of intermolecular N-H···O hydrogen bonds that link molecules into chains. researchgate.net Similar interactions are anticipated in a protein binding scenario.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which in turn govern its reactivity and interactions.
A hypothetical table of DFT-calculated properties for this compound might include:
| Property | Calculated Value (Hypothetical) |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| HOMO Energy | -Z eV |
| LUMO Energy | -W eV |
| HOMO-LUMO Gap | (Z-W) eV |
This table is for illustrative purposes only and does not represent actual calculated data.
The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution. The MEP would highlight the electron-rich regions (negative potential, typically around the oxygen, pyridine nitrogen, and chlorine atoms), which are susceptible to electrophilic attack, and the electron-deficient regions (positive potential, typically around the amide hydrogen), which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with its environment, including biological macromolecules. For instance, in related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, MEP maps have been used to understand how different substituents affect the electron density and, consequently, the binding interactions with their target protein. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations would provide critical insights into its dynamic behavior, which governs its interaction with biological targets.
Conformational Analysis: The flexibility of this compound is determined by the rotation around its single bonds, particularly the amide bond and the bonds connecting the phenyl and pyridine rings. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. By simulating the molecule in a solvent (typically water) at a given temperature and pressure, researchers can observe how the molecule folds and changes shape, providing a probability distribution of its various conformations. This analysis is crucial for understanding which three-dimensional structures of the compound are most likely to be present in a biological environment and thus available to interact with a target protein. Computational methods can predict assembly structures and the process of formation for molecules. rsc.org
Binding Stability: If a biological target for this compound were identified, MD simulations would be essential for evaluating the stability of the ligand-protein complex. After an initial placement of the compound into the target's binding site via molecular docking, an MD simulation is run on the entire system. The stability of the binding is then assessed by analyzing trajectories over nanoseconds of simulation time. Key metrics include:
Root Mean Square Deviation (RMSD): To measure the deviation of the compound's position from its initial docked pose. A stable, low RMSD suggests a stable binding mode.
Hydrogen Bond Analysis: To track the formation and breakage of hydrogen bonds between the compound and the protein, which are often critical for binding affinity.
Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the simulation trajectory to estimate the free energy of binding, providing a quantitative measure of binding affinity.
These simulations can reveal how a compound like acetazolamide (B1664987) interacts with transporters such as P-glycoprotein (Pgp) and how co-formers might weaken this interaction, thereby improving permeability. umn.edu Such theoretical studies provide a molecular-level understanding that can guide the design of more effective therapeutic agents. researchgate.net
In Silico Prediction of Pharmacokinetic Parameters (Preclinical)
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is vital to assess its potential as a drug candidate. In silico (computer-based) models offer a rapid and cost-effective way to estimate these pharmacokinetic (PK) properties directly from a molecule's structure before synthesis. biorxiv.orgmdpi.com These models utilize machine learning algorithms trained on large datasets of compounds with known experimental values. researchgate.net
For this compound, various physicochemical and topological descriptors would be calculated from its 2D structure. These descriptors are then used as input for quantitative structure-property relationship (QSPR) models to predict a range of ADME properties, as illustrated in the table below. Such computational approaches have been comprehensively used for other molecules, like Alpidem, to evaluate their pharmacokinetic profiles. nih.govresearchgate.net
Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter. It is heavily influenced by gastrointestinal absorption and first-pass metabolism.
Gastrointestinal Absorption & Caco-2 Permeability: A key indicator of human intestinal absorption is a compound's permeability across the intestinal epithelium. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for this process. nih.gov These cells differentiate to form a monolayer that mimics the intestinal barrier, and the rate at which a compound crosses this monolayer (the apparent permeability coefficient, or Papp) is measured. researchgate.net
In silico models are frequently used to predict the Caco-2 permeability of new chemical entities. These models are built by correlating the experimentally determined Papp values of diverse sets of molecules with their calculated molecular descriptors. nih.gov A predicted Papp value for this compound would help classify its expected absorption characteristics.
The following table presents a set of illustrative pharmacokinetic parameters that would typically be predicted for a compound like this compound using various in silico ADME prediction tools.
| Oral Bioavailability | Moderate | Predicts the fraction of the dose reaching systemic circulation after oral intake. |
Future Directions and Research Perspectives
Rational Design and Synthesis of Advanced Pyridinecarboxamide Derivatives
The rational design and synthesis of next-generation pyridinecarboxamide derivatives are central to advancing their therapeutic applications. This involves the strategic modification of the core structure to optimize interactions with biological targets and improve pharmacokinetic properties. A key approach is the creation of derivatives bearing modified scaffolds. For instance, novel pyridine (B92270) carboxamide derivatives incorporating a diarylamine scaffold have been designed and synthesized to evaluate their antifungal properties. nih.gov
Synthetic methodologies are continuously being refined to allow for the efficient and versatile construction of these complex molecules. General procedures often involve the reaction of an appropriate acid chloride with a suitable aromatic amine in the presence of a base like triethylamine (B128534). nih.gov Another common route is the condensation of iodoimidazo[1,2-a]pyridine substrates with amines via palladium-catalyzed aminocarbonylation, which has been used to introduce the carboxamide moiety at various positions on the pyridine ring. nih.gov The synthesis of the precursor, 2-pyridinecarboxamide itself, can be achieved through a two-step reaction starting from 2-picoline, involving ammoxidation to 2-cyanopyridine (B140075) followed by oxidation hydrolysis. asianpubs.org These synthetic strategies provide a toolbox for creating diverse libraries of advanced pyridinecarboxamide derivatives for biological screening. researchgate.nettandfonline.com
A study focused on creating antifungal agents designed fifteen novel pyridine carboxamide derivatives. The synthesis involved reacting intermediates with reductive iron powder and ammonia (B1221849) chloride. nih.gov This highlights how targeted modifications can lead to compounds with specific biological activities.
| Derivative Example | Key Synthetic Feature | Research Focus | Reference |
|---|---|---|---|
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Diarylamine-modified scaffold | Antifungal activity against Botrytis cinerea | nih.gov |
| Imidazo[1,2-a]pyridine-6-carboxamides | Heterogeneous palladium-catalyzed aminocarbonylation | Introduction of carboxamide moiety at position 6 | nih.gov |
| Pyridine-2,6-dicarboxamides | Reaction of acid chloride with heterocyclic amines | Bactericidal and fungicidal potential | nih.gov |
Exploration of Novel Molecular Targets for Therapeutic Intervention
A critical avenue for future research is the identification and validation of novel molecular targets for pyridinecarboxamide derivatives. While some targets are known, expanding the scope of their biological activity could unlock treatments for a wider range of diseases.
Network pharmacology and in silico screening are powerful tools for predicting potential targets. For example, a study on a related tetrahydroisoquinoline derivative containing a pyridinecarbonyl moiety, 22-(4′py)-JA, identified 78 potential targets against non-small-cell lung cancer (NSCLC). mdpi.com Subsequent in vitro evaluation confirmed that ERK1/2 and MEK1, components of the mitogen-activated protein kinase (MAPK) signaling pathway, are molecular targets for inducing apoptosis in NSCLC cells. mdpi.com
In the field of infectious diseases, a pyridine carboxamide derivative (MMV687254) was identified as a promising hit against Mycobacterium tuberculosis. nih.gov Mechanistic studies revealed that this compound is a prodrug requiring AmiC-dependent hydrolysis for its activity and that it induces autophagy in macrophages. nih.gov This dual mechanism of action highlights the potential for discovering compounds that combat pathogens through unconventional pathways.
Furthermore, research into pyridine carboxamide derivatives as antifungal agents has identified succinate (B1194679) dehydrogenase (SDH) as a key molecular target. nih.gov The inhibitory activity of compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) against B. cinerea SDH was found to be comparable to the commercial fungicide thifluzamide. nih.gov For cancer immunotherapy, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as an attractive target, with pyridine-2-carboxamide analogues showing potent inhibitory activity. nih.gov The exploration of such novel targets is essential for developing next-generation therapeutics. youtube.comresearchgate.net
Integration of Advanced Computational Modeling in Drug Discovery Pipelines
The integration of advanced computational modeling has become indispensable in modern drug discovery, enabling the rapid and cost-effective design and optimization of lead compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide deep insights into drug-target interactions and pharmacokinetic properties.
Molecular docking studies are frequently used to predict the binding modes of pyridinecarboxamide derivatives within the active sites of their target proteins. For instance, docking results for the antifungal compound 3f showed that it could fit well into the active site of succinate dehydrogenase (SDH), forming stable hydrogen bonds and hydrophobic interactions. nih.gov Similarly, in the development of urease inhibitors, molecular docking was employed to evaluate the in vitro inhibition of the enzyme by novel pyridine carboxamide derivatives. mdpi.com
QSAR models are developed to correlate the chemical structure of compounds with their biological activity. A study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents generated a five-featured common pharmacophore hypothesis (HHPRR) and a robust atom-based 3D-QSAR model. researchgate.net This model demonstrated a strong correlation between the predicted and actual activities, providing a valuable tool for designing more potent derivatives in the future. researchgate.net Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are computationally predicted to assess the drug-likeness and oral bioavailability of synthesized compounds. mdpi.com
| Computational Method | Application in Pyridinecarboxamide Research | Key Finding/Output | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding of antifungal derivatives to succinate dehydrogenase (SDH). | Identified stable hydrogen bonds and hydrophobic interactions in the active site. | nih.gov |
| 3D-QSAR & Pharmacophore Modeling | Studying imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents. | Generated a predictive 3D-QSAR model (R² = 0.9181) and a five-featured pharmacophore (HHPRR). | researchgate.net |
| ADME Profile Prediction | Evaluating novel pyridine carboxamide derivatives as potential urease inhibitors. | Synthesized molecules showed good oral bioavailability based on Veber's rule. | mdpi.com |
| Molecular Dynamics Simulation | Assessing the stability of ligand-protein complexes for antimycobacterial agents. | Confirmed stability of the docked complex over the simulation period. | researchgate.net |
Investigation of Synergistic Effects with Other Research Agents
Investigating the synergistic effects of pyridinecarboxamide derivatives with other therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and potentially lower required dosages. This is particularly relevant in complex diseases like cancer and infectious diseases.
In cancer therapy, combining targeted inhibitors with immunotherapy is a leading research direction. A study on pyridine-2-carboxamide analogues as HPK1 inhibitors found that one compound, compound 19 , demonstrated robust in vivo efficacy in murine colorectal cancer models when administered in combination with an anti-PD-1 antibody. nih.gov This combination therapy resulted in significant tumor growth inhibition and even complete responses in some cases, highlighting the potential for synergistic anti-tumor activity. nih.gov
The challenge of multidrug-resistant tuberculosis also underscores the need for new combination therapies. researchgate.net The identification of pyridine carboxamide derivatives with novel mechanisms of action, such as MMV687254, opens the door to exploring their use in conjunction with existing anti-tubercular drugs to create more effective treatment regimens. nih.gov Future research will likely focus on systematically screening pyridinecarboxamide derivatives in combination with a wide range of approved and investigational drugs to identify synergistic pairings for various diseases.
| Pyridinecarboxamide Derivative | Combination Agent | Disease Model | Observed Synergistic Effect | Reference |
|---|---|---|---|---|
| Compound 19 (HPK1 Inhibitor) | Anti-PD-1 Antibody | CT26 Murine Colorectal Cancer | Tumor Growth Inhibition (TGI) of 94.3% with 2/6 complete responses. | nih.gov |
| Compound 19 (HPK1 Inhibitor) | Anti-PD-1 Antibody | MC38 Murine Colorectal Cancer | TGI of 83.3% with 1/6 complete response. | nih.gov |
Q & A
Q. What are the common synthetic routes for 2-Chloro-N-phenyl-3-pyridinecarboxamide, and how can reaction yields be optimized?
The synthesis typically involves coupling 3-pyridinecarboxylic acid derivatives with substituted anilines. A key step is the cyclization of intermediates using strong bases like sodium hydride in polar aprotic solvents (e.g., dimethylformamide). Yield optimization requires precise stoichiometric control of reactants, inert atmosphere conditions to prevent side reactions, and temperature modulation (e.g., reflux at 80–100°C). Post-reaction quenching with ice-water is critical but hazardous due to exothermic side reactions with sodium hydride .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
X-ray crystallography is the gold standard for resolving bond angles and torsional conformations, as demonstrated for analogous pyridinecarboxamide derivatives (e.g., bond lengths: C17–C22 = 1.383 Å, C18–C19 = 1.375 Å) . Complementary methods include:
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carboxamide NH signals (δ 10.1–10.5 ppm).
- FT-IR : Confirm carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of electronic properties and reactivity?
Density-functional theory (DFT) calculations using functionals like B3LYP/6-31G(d) can model electron density distributions, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the Laplacian of the electron density correlates with reactive sites, guiding predictions for nucleophilic/electrophilic attack on the pyridine ring or chloro-substituent . Solvent effects (e.g., polarizable continuum models) refine reactivity predictions in biological or catalytic systems.
Q. How should researchers resolve contradictions in reported biological activities of structurally similar analogs?
Contradictions often arise from assay variability (e.g., cell-line specificity, concentration ranges). Methodological solutions include:
- Dose-response profiling : Establish IC₅₀ values across multiple models (e.g., cancer vs. normal cells).
- Target validation : Use CRISPR knockouts or siRNA to confirm enzyme inhibition (e.g., kinase targets) .
- Structural analogs : Compare substituent effects (e.g., fluoro vs. chloro groups on pyridine) using SAR studies .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
Crystallization difficulties often stem from conformational flexibility. Solutions include:
- Co-crystallization : Add small molecules (e.g., thiourea) to stabilize lattice packing.
- Temperature gradients : Slow cooling from supersaturated solutions in ethanol/water mixtures.
- Halogen bonding : Leverage chloro-substituents to form Cl···π or Cl···N interactions, as seen in related thiazolidinone derivatives .
Methodological Guidance for Data Contradictions
Q. How to address discrepancies in reaction yields reported for similar synthetic protocols?
- Parameter replication : Systematically vary solvents (DMF vs. DMSO), bases (NaH vs. KOtBu), and reaction times.
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates or dimerization).
- In situ monitoring : Employ Raman spectroscopy to track reaction progress and intermediate stability .
Q. What computational tools analyze non-covalent interactions influencing biological activity?
- Molecular docking (AutoDock Vina) : Predict binding poses with protein targets (e.g., kinase ATP-binding pockets).
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Corrogate electronic descriptors (e.g., logP, polar surface area) with bioactivity data .
Emerging Research Directions
Q. Can this compound serve as a precursor for photoactive metal-organic frameworks (MOFs)?
The pyridine-carboxamide moiety can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Preliminary studies on analogous structures show potential for MOFs with luminescent properties. Key steps include:
- Coordination chemistry : Optimize metal-ligand ratios in solvothermal synthesis.
- Photophysical assays : Measure quantum yields and excitation-emission profiles .
Q. What are the implications of tautomerism in stability studies?
The carboxamide group may exhibit keto-enol tautomerism, affecting solubility and reactivity. Investigate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
